molecular formula C19H20N2O B14632869 N-Benzyl-N-(cyclohex-1-en-1-yl)pyridine-3-carboxamide CAS No. 54418-55-2

N-Benzyl-N-(cyclohex-1-en-1-yl)pyridine-3-carboxamide

Cat. No.: B14632869
CAS No.: 54418-55-2
M. Wt: 292.4 g/mol
InChI Key: RQUIXFALUBKWOY-UHFFFAOYSA-N
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Description

N-Benzyl-N-(cyclohex-1-en-1-yl)pyridine-3-carboxamide is an organic compound that features a pyridine ring substituted with a benzyl group and a cyclohexenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(cyclohex-1-en-1-yl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with benzylamine and cyclohex-1-en-1-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(cyclohex-1-en-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert the cyclohexenyl group to a cyclohexyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce cyclohexyl-substituted compounds.

Scientific Research Applications

N-Benzyl-N-(cyclohex-1-en-1-yl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(cyclohex-1-en-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-(cyclohexyl)pyridine-3-carboxamide: Similar structure but with a cyclohexyl group instead of a cyclohexenyl group.

    N-Benzyl-N-(phenyl)pyridine-3-carboxamide: Contains a phenyl group instead of a cyclohexenyl group.

Uniqueness

N-Benzyl-N-(cyclohex-1-en-1-yl)pyridine-3-carboxamide is unique due to the presence of the cyclohexenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

54418-55-2

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

N-benzyl-N-(cyclohexen-1-yl)pyridine-3-carboxamide

InChI

InChI=1S/C19H20N2O/c22-19(17-10-7-13-20-14-17)21(18-11-5-2-6-12-18)15-16-8-3-1-4-9-16/h1,3-4,7-11,13-14H,2,5-6,12,15H2

InChI Key

RQUIXFALUBKWOY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)N(CC2=CC=CC=C2)C(=O)C3=CN=CC=C3

Origin of Product

United States

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